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A detailed examination of the anorexigenic effects of Y4 and Y2 receptor agonists, providing a

comparative analysis of their mechanisms, efficacy, and the experimental protocols used for

their evaluation.

The neuropeptide Y (NPY) system plays a pivotal role in regulating energy homeostasis, with

several receptor subtypes mediating diverse physiological functions. Among these, the Y2 and

Y4 receptors have emerged as key targets for the development of anti-obesity therapeutics due

to their involvement in the control of food intake. Both Y2 and Y4 receptor agonists have

demonstrated anorexigenic effects, yet they operate through distinct signaling pathways and

exhibit different pharmacological profiles. This guide provides a comprehensive comparison of

Y4 and Y2 receptor agonists, summarizing experimental data, detailing methodologies, and

visualizing the underlying biological processes.

Comparative Efficacy on Food Intake
Activation of both Y4 and Y2 receptors generally leads to a reduction in food intake. However,

the magnitude and duration of this effect can vary depending on the specific agonist, the dose

administered, and the animal model used.

Y4 Receptor Agonists: The primary endogenous agonist for the Y4 receptor is Pancreatic

Polypeptide (PP).[1][2] Peripherally administered PP and its analogs have been shown to

suppress food intake and reduce body weight.[3][4][5] For instance, a novel Y4 receptor

agonist, BVD-74D, significantly decreased cumulative food intake in mice at various time points

post-administration.[6] In human studies, intravenous infusion of PP reduced appetite and
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decreased energy intake at a buffet lunch by approximately 21.8% and resulted in a sustained

25.3% reduction in cumulative 24-hour energy intake.[4][7]

Y2 Receptor Agonists: The endogenous agonist Peptide YY (PYY) exists in two forms, PYY(1-

36) and PYY(3-36), with PYY(3-36) being a selective Y2 receptor agonist.[8][9] Peripheral

administration of PYY(3-36) has been shown to inhibit food intake in both rodents and humans

for several hours.[8][9][10] In mice, PYY(3-36) dose-dependently inhibits food intake by

approximately 20-45% over a 3- to 4-hour period.[10] In humans, intravenous infusions of

PYY(3-36) resulted in a dose-dependent reduction in food intake, with a maximal inhibition of

35%.[11] Long-acting, selective Y2 receptor agonists have also been developed and have

shown persistent reductions in food intake and body weight in animal models.[12][13]

Interestingly, the anorectic effects of Y2 and Y4 receptor agonists may be additive, with

combined administration resulting in a more potent and prolonged inhibition of food intake.[14]

Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of Y4 and

Y2 receptor agonists on food intake.

Table 1: Effects of Y4 Receptor Agonists on Food Intake
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Agonist Species Dose
Route of
Administr
ation

%
Reductio
n in Food
Intake

Duration
of Effect

Referenc
e

Pancreatic

Polypeptid

e (PP)

Human

10

pmol/kg/mi

n

Intravenou

s

21.8% (at

buffet

lunch),

25.3%

(cumulative

24h)

Sustained

over 24

hours

[4][7]

Pancreatic

Polypeptid

e (PP)

Human

5

pmol/kg/mi

n

Intravenou

s
11%

Not

specified
[5]

BVD-74D Mouse 1 mg/kg
Intraperiton

eal

Significant

decrease

Up to 1

hour
[6]

BVD-74D Mouse 10 mg/kg
Intraperiton

eal

Significant

decrease

Up to 24

hours
[6]

Table 2: Effects of Y2 Receptor Agonists on Food Intake
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Agonist Species Dose
Route of
Administr
ation

%
Reductio
n in Food
Intake

Duration
of Effect

Referenc
e

PYY(3-36) Human

0.8

pmol/kg/mi

n

Intravenou

s

35%

(maximal

inhibition)

Not

specified
[11]

PYY(3-36) Human 2 nmol/m²
Intravenou

s
~30%

Over 12

hours
[15]

PYY(3-36) Mouse
0.3, 3, 10 µ

g/100g

Intraperiton

eal
20-45% 3-4 hours [10]

PYY(3-36)

analogue

Mouse

(DIO)

3 or 30

nmol/kg

Subcutane

ous (daily)

Significant

weight

loss,

transient

suppressio

n of food

intake

14 days [16]

PEGylated

PYY(13-

36)

Mouse
Not

specified

Subcutane

ous

Dose-

dependent

reduction

Up to 72

hours
[12]

PEGylated

PYY(25-

36)

Mouse

(DIO)

Not

specified

Not

specified

Dose-

dependent

reduction

Not

specified
[13]

Signaling Pathways and Mechanisms of Action
Y4 and Y2 receptors are both G-protein coupled receptors (GPCRs) that, upon activation,

typically couple to the inhibitory G-protein α-subunit (Gαi), leading to a decrease in intracellular

cyclic AMP (cAMP) levels.[17] However, their downstream signaling pathways and the neuronal

circuits they modulate to control appetite are distinct.
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Y4 Receptor Signaling: Peripherally administered PP and other Y4R agonists are thought to act

on Y4 receptors in the brain, particularly in key hypothalamic nuclei that regulate appetite.[18]

Activation of Y4 receptors in the lateral hypothalamic area (LHA), a feeding center, has been

shown to suppress orexigenic pathways by down-regulating orexin expression.[18]

Concurrently, in the ventromedial hypothalamus (VMH), known as the satiety center, Y4

receptor activation can increase anorexigenic pathways by up-regulating brain-derived

neurotrophic factor (BDNF).[18]
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Caption: Y4R signaling pathway in appetite regulation.

Y2 Receptor Signaling: The anorexigenic effect of peripherally administered PYY(3-36) is

primarily mediated by the Y2 receptor, which acts as a presynaptic inhibitory autoreceptor on

NPY neurons in the arcuate nucleus (ARC) of the hypothalamus.[8][9] By binding to Y2

receptors, PYY(3-36) inhibits the release of the potent orexigenic neuropeptide NPY.[8] This, in

turn, can lead to a reciprocal stimulation of pro-opiomelanocortin (POMC) neurons, which

produce anorexigenic signals.[8] While hypothalamic Y2 receptor activation generally leads to

decreased food intake, activation of Y2 receptors in the dorsal vagal complex (DVC) of the

hindbrain has paradoxically been shown to increase food intake.[19]
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Caption: Y2R signaling pathway in appetite regulation.

Experimental Protocols
The evaluation of Y4R and Y2R agonist effects on food intake typically involves standardized

protocols in animal models, most commonly rodents.

General Protocol for Food Intake Measurement in
Rodents:

Animal Acclimatization: Mice or rats are individually housed and acclimatized to the

experimental conditions for a period of several days to a week.[10][20] This includes

handling and mock injections (e.g., with saline) to reduce stress-induced alterations in

feeding behavior.[10]

Fasting: Prior to the administration of the agonist, animals are typically fasted for a set

period, often 16-18 hours, with free access to water.[10][20] This ensures a robust and

measurable feeding response upon reintroduction of food.

Agonist Administration: The Y4R or Y2R agonist is administered via a specific route, such as

intraperitoneal (i.p.) or subcutaneous (s.c.) injection, or through intravenous (i.v.) infusion.[4]

[6][10][11] A control group receives a vehicle (e.g., saline) injection.
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Food Presentation and Measurement: A pre-weighed amount of standard chow is provided

to the animals immediately after agonist administration.[20] Food intake is then measured at

specific time intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.[6][20]

More sophisticated automated systems can also be used to monitor feeding behavior

continuously.[21][22][23]

Data Analysis: The cumulative food intake at each time point is calculated and compared

between the agonist-treated and control groups. Statistical analysis is performed to

determine the significance of any observed differences.

Experimental Protocol

1. Animal Acclimatization
(Single housing, handling, mock injections)

2. Fasting
(16-18 hours, water ad libitum)

3. Agonist/Vehicle Administration
(i.p., s.c., or i.v.)

4. Food Intake Measurement
(Pre-weighed chow, timed measurements)

5. Data Analysis
(Cumulative intake, statistical comparison)

Click to download full resolution via product page

Caption: General experimental workflow for food intake studies.
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Conclusion
Both Y4 and Y2 receptor agonists effectively reduce food intake, positioning them as promising

candidates for anti-obesity therapies. While they share the commonality of being part of the

NPY system and signaling through Gαi-coupled receptors, their distinct downstream pathways

—Y4R agonists modulating orexin and BDNF in the hypothalamus and Y2R agonists primarily

inhibiting NPY release in the arcuate nucleus—offer different avenues for therapeutic

intervention. The potential for synergistic effects when these agonists are co-administered

further highlights the intricate and multifaceted nature of appetite regulation. Future research

focusing on the development of long-acting, selective agonists and exploring combination

therapies will be crucial in translating these preclinical findings into effective treatments for

obesity.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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